Hexanoic acid, 2-ethyl-, vanadium salt

Description

Classification as Organometallic and Coordination Compounds

Hexanoic acid, 2-ethyl-, vanadium salt is classified as both an organometallic and a coordination compound. Its organometallic nature arises from the presence of a bond between the vanadium metal center and the carbon-containing 2-ethylhexanoate (B8288628) ligand. These compounds are soluble in organic solvents, a characteristic feature of many organometallic species.

As a coordination compound, the vanadium atom is bonded to the 2-ethylhexanoate ligands through coordination bonds. The coordination chemistry of vanadium is notably rich, with accessible oxidation states ranging from +2 to +5. wikipedia.org In the case of vanadium 2-ethylhexanoate, the vanadium center is often found in the +4 oxidation state as the vanadyl cation (VO²⁺). wikipedia.org This vanadyl center typically binds four other ligands strongly in a square pyramidal geometry. wikipedia.org The carboxylate groups of the 2-ethylhexanoate ligands can coordinate to the vanadium center in various modes, including monodentate and bridging fashions, leading to the formation of multinuclear structures.

Academic Significance in Transition Metal Chemistry and Materials Science

The academic significance of vanadium 2-ethylhexanoate is multifaceted, with notable contributions to both transition metal chemistry and materials science.

In Transition Metal Chemistry:

The compound's primary role in transition metal chemistry is as a catalyst. Its applications span a range of organic transformations, including oxidation and polymerization reactions. researchgate.netnih.gov

Oxidation Catalysis: Vanadium complexes, including the 2-ethylhexanoate salt, are effective catalysts for various oxidation reactions. researchgate.net They have been investigated for the oxidation of hydrocarbons and alcohols. nih.gov

Polymerization Catalysis: Vanadium 2-ethylhexanoate is a key component in certain Ziegler-Natta catalyst systems used for olefin polymerization. wikipedia.org These catalysts, often comprising a vanadium compound and an organoaluminum co-catalyst, are utilized in the production of specific types of polyolefins. scispace.com Furthermore, it has shown activity as a catalyst in the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and lactide, which are precursors to biodegradable polyesters.

In Materials Science:

In the field of materials science, vanadium 2-ethylhexanoate serves as a valuable precursor for the synthesis of vanadium-based materials, particularly vanadium oxides. Its solubility in organic solvents makes it suitable for solution-based processing techniques.

Precursor for Vanadium Oxides: This compound is utilized in the preparation of vanadium pentoxide (V₂O₅) and vanadium dioxide (VO₂) nanoparticles and thin films. enpress-publisher.commedcraveonline.com These materials are of significant interest due to their unique electronic and optical properties. For instance, VO₂ exhibits a thermochromic phase transition, making it a candidate for "smart" window coatings that can regulate solar heat gain. mdpi.com V₂O₅ is explored for applications in electrochromic devices and as a cathode material in lithium-ion batteries. rsc.orgadvancedsciencenews.com The use of vanadium 2-ethylhexanoate allows for the synthesis of these materials through methods like sol-gel processing and chemical vapor deposition. google.comnih.govfrontiersin.org

Overview of Research Trajectories

The research trajectory of vanadium 2-ethylhexanoate has evolved from its traditional industrial applications to its current role in the development of advanced materials and sophisticated catalytic systems.

Historically, one of the earliest and most widespread uses of metal carboxylates, including vanadium 2-ethylhexanoate, was as "driers" in solvent-based alkyd paints and coatings. researchgate.netgoogle.comdurachem.compaint.orgpatchamltd.com These compounds act as catalysts to accelerate the oxidative cross-linking of the paint binder, leading to faster drying times. google.com

Building on its catalytic properties, research extended into its application in polymerization. The discovery of Ziegler-Natta catalysis in the mid-20th century opened up new avenues for vanadium compounds in producing stereoregular polymers. wikipedia.org Research in this area has focused on improving catalyst activity and stability for the polymerization of ethylene (B1197577) and other olefins. scispace.comresearchgate.netresearchgate.net

More recently, the focus has shifted towards its application in materials science as a molecular precursor. The ability to decompose this compound under controlled conditions to form vanadium oxides has been a significant driver of research. google.comnih.gov Current research explores the synthesis of nanostructured vanadium oxides with tailored morphologies and properties for various technological applications, including energy storage and smart materials. enpress-publisher.commedcraveonline.commdpi.comadvancedsciencenews.com The use of vanadium 2-ethylhexanoate in the ring-opening polymerization of biodegradable polymers also represents a contemporary research direction, driven by the demand for sustainable materials.

Detailed Research Findings

Catalytic Performance in Ring-Opening Polymerization

Vanadium 2-ethylhexanoate has been investigated as a catalyst for the ring-opening polymerization of cyclic esters. The following table summarizes representative data for the polymerization of ε-caprolactone.

| Catalyst System | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| Vanadium Complex | 600:1 | 100 | 0.83 | 25 | 8,100 | 1.5 |

| Vanadium Complex | 600:1 | 120 | 0.32 | 86.7 | 10,400 | 1.6 |

Data compiled from studies on vanadium-based catalysts for ε-caprolactone polymerization.

Precursor for Vanadium Oxide Nanomaterials

Research has demonstrated the successful synthesis of vanadium oxide nanoparticles from vanadium 2-ethylhexanoate precursors. For example, sol-gel methods followed by calcination can yield V₂O₅ nanoparticles. The size and morphology of these nanoparticles can be influenced by the synthesis conditions.

| Precursor | Synthesis Method | Resulting Material | Particle Size (nm) |

| Vanadium(III) chloride in gelatin | Sol-gel and calcination | V₂O₅ nanoparticles | 34-40 |

| Sodium metavanadate | Chemical method | V₂O₅ nanoparticles | 5-10 |

This table illustrates typical results from the synthesis of vanadium oxide nanoparticles using various precursors, highlighting the particle sizes that can be achieved. medcraveonline.com

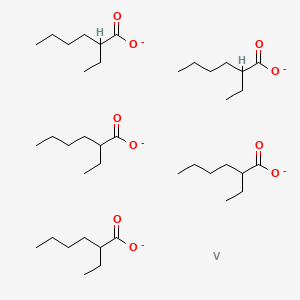

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

74630-99-2 |

|---|---|

Molecular Formula |

C40H75O10V-5 |

Molecular Weight |

767 g/mol |

IUPAC Name |

2-ethylhexanoate;vanadium |

InChI |

InChI=1S/5C8H16O2.V/c5*1-3-5-6-7(4-2)8(9)10;/h5*7H,3-6H2,1-2H3,(H,9,10);/p-5 |

InChI Key |

BQLRULIHWWXKHT-UHFFFAOYSA-I |

SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[V] |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[V] |

Other CAS No. |

74630-99-2 |

Origin of Product |

United States |

Synthetic Methodologies for Vanadium X 2 Ethylhexanoate

Conventional Solution-Based Syntheses

Conventional syntheses in solution are common for producing vanadium 2-ethylhexanoate (B8288628). These methods typically involve the reaction of a vanadium precursor, such as an oxide or a salt, with 2-ethylhexanoic acid, often in the presence of a solvent and under specific temperature conditions.

Reaction of Vanadium Oxides with 2-Ethylhexanoic Acid

The direct reaction of vanadium oxides, particularly vanadium(V) pentoxide (V₂O₅), with 2-ethylhexanoic acid is not straightforward. google.com Research has shown that heating a mixture of vanadium pentoxide, 2-ethylhexanoic acid, and mineral spirits at 95°C for several hours can result in no reaction. google.com This indicates that more complex reaction conditions or additional reagents are necessary to facilitate the synthesis. google.com

Successful syntheses using V₂O₅ have been achieved in the preparation of mixed-metal soaps. google.com These processes involve reacting V₂O₅ with another metal in powdered form (such as cobalt or iron), 2-ethylhexanoic acid, water, and an organic solvent. google.com The reaction is typically promoted by sparging with an oxygen-containing gas, suggesting an oxidation-reduction mechanism is at play. google.com It is believed that an oxidation-reduction reaction occurs between the powdered metal and the vanadium compound, leading to the formation of a complexed mixed soap. google.com For instance, vanadium-iron 2-ethylhexanoate has been prepared by agitating a mixture of vanadium pentoxide, iron powder, 2-ethylhexanoic acid, a stabilizer, water, and mineral spirits, followed by heating.

Table 1: Example Conditions for Synthesis of Vanadium-Containing Mixed Metal Soaps from V₂O₅

| Target Product | Vanadium Source | Other Metal | Acid | Solvent/Additives | Temperature (°C) | Time (hours) | Additional Steps | Source |

| Vanadium-Iron 2-ethylhexanoate | Vanadium pentoxide | Iron powder | 2-ethylhexanoic acid | Mineral spirits, Hexylene glycol (stabilizer), Water | 70 | 11.5 | Heated to 135°C under vacuum to remove water. | google.com |

| Vanadium-Cobalt 2-ethylhexanoate | Vanadium pentoxide | Cobalt powder | 2-ethylhexanoic acid | Mineral spirits, Hexylene glycol (stabilizer), Water | 95 | 10.5 | Heated to 135°C under vacuum to remove water. | google.com |

| Vanadium-Cobalt Naphthenate | Vanadium pentoxide | Cobalt powder | Naphthenic acid | Mineral spirits, Hexylene glycol (stabilizer), Water | 95 | 6 | Heated to 135°C under vacuum to remove water. | google.com |

Utilization of Ammonium (B1175870) Metavanadate Precursors

Ammonium metavanadate (NH₄VO₃) serves as a common and important precursor in the purification and synthesis of vanadium compounds. wikipedia.orglibretexts.orgchemguide.co.uk It can be used to produce vanadium(V) 2-ethylhexanoate directly. google.com The synthesis involves heating a mixture of ammonium metavanadate, 2-ethylhexanoic acid, and a solvent such as mineral spirits.

The reaction is highly dependent on temperature. google.com For example, holding the mixture at 95°C may not initiate a reaction. google.com However, by gradually increasing the temperature to 195°C over several hours while simultaneously removing the water of reaction, the desired vanadium 2-ethylhexanoate product can be formed. google.com The high temperature likely facilitates the decomposition of ammonium metavanadate into vanadium pentoxide, ammonia, and water (2NH₄VO₃ → V₂O₅ + 2NH₃ + H₂O), with the in-situ generated V₂O₅ then reacting with the acid. wikipedia.org

Table 2: Synthesis of Vanadium(V) 2-Ethylhexanoate from Ammonium Metavanadate

| Vanadium Precursor | Acid | Solvent | Initial Temperature (°C) | Final Temperature (°C) | Duration (hours) | Key Condition | Source |

| Ammonium metavanadate | 2-ethylhexanoic acid | Mineral spirits | 95 | 195 | 3.5 | Gradual temperature increase with removal of reaction water. | google.com |

Influence of Solvents and Reaction Conditions

Solvents and reaction conditions play a critical role in the synthesis of vanadium 2-ethylhexanoate. google.com The selection of an appropriate solvent can significantly affect the reaction's outcome. nih.gov In many documented syntheses, an inert, water-immiscible organic solvent like mineral spirits is used both as a reaction medium and as a diluent for the final product. google.com

Temperature is a crucial parameter. As seen with both vanadium oxide and ammonium metavanadate precursors, elevated temperatures (ranging from 70°C to 195°C) are often required to drive the reaction to completion. google.com The duration of the reaction can also be extensive, sometimes lasting for more than ten hours. google.com

Furthermore, the removal of water is a frequently cited condition for a successful synthesis. google.com This is often accomplished by heating the reaction product under a vacuum after the initial reaction period. google.com In some cases, stabilizers such as hexylene glycol are added to the reaction mixture. google.com The polarity of the solvent can also be a key factor; in related syntheses, protic solvents have been shown to influence reaction selectivity by forming hydrogen bonds with reactants. nih.gov

Electrochemical Synthesis Approaches for Metal 2-Ethylhexanoates

Electrochemical methods offer an alternative route for the synthesis of metal carboxylates, including 2-ethylhexanoates. google.com This approach involves the anodic dissolution of a metal in a specialized electrolytic cell. google.com

Electrolytic Reaction with Metal Anodes

The electrochemical synthesis of metal 2-ethylhexanoates can be achieved through the anodic dissolution of the corresponding metal in a simple electrolytic cell. google.com In this process, the metal to be converted into a salt is used as the anode. google.com While this method has been demonstrated for various metals like manganese, iron, cobalt, nickel, and copper, the principles can be applied more broadly. google.com

A preferred apparatus involves a glass cylindrical electrolyzer where an ion-exchange membrane divides the anode and cathode compartments. google.com The reaction mixture typically contains 2-ethylhexanoic acid, a low-weight aliphatic alcohol such as methanol, and an electroconductive additive. google.com The general reaction at the anode is the oxidation of the metal, which then reacts with the carboxylate anions to form the metal 2-ethylhexanoate. google.com This method avoids high temperatures that can cause thermal decomposition of the product. google.com

Table 3: General Components for Electrochemical Synthesis of Metal 2-Ethylhexanoates

| Component | Material/Compound | Function | Source |

| Anode | Target Metal (e.g., Pb, Bi, Mn, Fe, Ni, Co, Cu) | Consumed to provide metal cations for the salt. | google.com |

| Cathode | Platinum or other suitable material | Site of reduction reaction (e.g., H₂ evolution). | google.com |

| Electrolyte | 2-Ethylhexanoic Acid | Source of the carboxylate ligand. | google.com |

| Low-weight Aliphatic Alcohol (e.g., Methanol) | Solvent; product has low solubility, facilitating precipitation. | google.com | |

| Electroconductive Additive | Ensures electrical conductivity of the solution. | google.com | |

| Membrane | Ion Exchange Membrane | Separates anode and cathode compartments. | google.com |

| Current Intensity | 0.5 to 2.5 A/dm² | Drives the electrolytic reaction. | google.com |

Role of Electroconductive Additives

Electroconductive additives are essential for the efficiency of the electrochemical synthesis of metal 2-ethylhexanoates. google.com These additives increase the conductivity of the organic-based electrolyte, allowing the electric current to pass through the cell. google.com

The additive of choice is preferably a salt of 2-ethylhexanoic acid with an alkali metal or an ammonium cation. google.com Another example from the literature is the use of tetraethylammonium (B1195904) perchlorate (B79767) ((CH₃CH₂O)₄NClO₄) in an acetone (B3395972) or acetonitrile (B52724) solvent. google.com A key role of the additive is to facilitate the dissolution of the metal anode by preventing the formation of a reaction-inhibiting scale on its surface. google.com

Synthesis of Mixed-Metal Vanadium 2-Ethylhexanoate Formulations

The synthesis of mixed-metal 2-ethylhexanoate formulations involving vanadium is a significant area of materials science, primarily aimed at producing precursors for multi-metallic oxides. researchgate.net These formulations are created by integrating one or more additional metals into the vanadium 2-ethylhexanoate structure. A common method involves the reaction of an inorganic vanadium compound, an oxidizable metal, and an organic monocarboxylic acid in the presence of oxygen, water, and an inert, water-immiscible organic solvent. google.com

The co-synthesis approach facilitates the creation of homogeneous, multi-metal soap solutions. This process typically involves heating a mixture of a vanadium precursor, a powdered oxidizable metal, and 2-ethylhexanoic acid. The reaction is often sparged with air (oxygen) to promote the oxidation of the metal. google.com Water is a necessary component for the reaction to proceed, and a stabilizer like hexylene glycol may be added. google.com Following the reaction, water is removed, typically under vacuum, to yield the final mixed-metal carboxylate solution. google.com

Examples of this process include the synthesis of Vanadium-Cobalt and Vanadium-Iron 2-ethylhexanoate solutions. google.com In the case of the Vanadium-Cobalt system, cobalt powder is heated with vanadium pentoxide and 2-ethylhexanoic acid. google.com Similarly, for the Vanadium-Iron formulation, iron powder is used as the oxidizable metal. The reaction conditions are carefully controlled to achieve the desired metal concentrations in the final product.

Table 1: Example Parameters for Co-Synthesis of Mixed-Metal 2-Ethylhexanoates

This table is interactive. You can sort and filter the data.

| Target Formulation | Vanadium Precursor | Oxidizable Metal | Carboxylic Acid | Stabilizer | Solvent | Reaction Temp. | Reaction Time | Final Product Concentration | Reference |

| Vanadium-Cobalt | Vanadium Pentoxide (9.0g) | Cobalt Powder (25.1g) | 2-Ethylhexanoic Acid (165.7g) | Hexylene Glycol (50g) | Mineral Spirits (200g) | 95°C | 8.5 hours | 1.0% Vanadium, 5.2% Cobalt | google.com |

| Vanadium-Cobalt | Vanadium Pentoxide (27.0g) | Cobalt Powder (45.2g) | 2-Ethylhexanoic Acid (306.8g) | Hexylene Glycol (30g) | Mineral Spirits (100g) | 95°C | 10.5 hours | 3.0% Vanadium, 9.0% Cobalt | google.com |

| Vanadium-Iron | Vanadium Pentoxide (18.0g) | Iron Powder (51.1g) | 2-Ethylhexanoic Acid (348.2g) | Hexylene Glycol (30g) | Mineral Spirits (60g) | 70°C | 11.5 hours | 1.0% Vanadium, 6.0% Iron |

The selection of precursors is critical for the successful synthesis of mixed-metal vanadium 2-ethylhexanoate systems. The choice depends on factors such as reactivity, availability, and the desired properties of the final product. Metal 2-ethylhexanoates are widely utilized as metal-organic precursors in materials science. rsc.org

For the vanadium component, common precursors include vanadium pentoxide (V₂O₅) and ammonium metavanadate (NH₄VO₃). google.com Vanadium pentoxide is frequently used in reactions with oxidizable metals. google.com However, research shows that vanadium pentoxide alone has poor reactivity with 2-ethylhexanoic acid in the absence of other reagents like an oxidizable metal and water. google.com

The co-metal is typically introduced in a powdered, oxidizable form, such as elemental iron or cobalt powder. google.com This allows for in-situ oxidation and incorporation into the carboxylate matrix.

The carboxylate source is most commonly 2-ethylhexanoic acid due to its branched-chain structure, which imparts solubility in non-aqueous solvents like mineral spirits. google.comamericanelements.com Other branched-chain saturated monocarboxylic acids with 3 to 13 carbon atoms, such as naphthenic acids, can also be employed. google.com

Table 2: Common Precursors for Mixed-Metal Vanadium 2-Ethylhexanoate Synthesis

This table is interactive. You can sort and filter the data.

| Component Role | Precursor Compound | Chemical Formula | Typical Form | Rationale for Use | Reference |

| Vanadium Source | Vanadium Pentoxide | V₂O₅ | Powder | Reacts with oxidizable metals and acid. | google.com |

| Vanadium Source | Ammonium Metavanadate | NH₄VO₃ | Solid | Alternative inorganic vanadium source. | google.com |

| Oxidizable Metal | Cobalt Powder | Co | Powder | Readily oxidizes in the reaction mixture. | google.com |

| Oxidizable Metal | Iron Powder | Fe | Powder | Readily oxidizes in the reaction mixture. | |

| Carboxylate Source | 2-Ethylhexanoic Acid | C₈H₁₆O₂ | Liquid | Provides solubility in organic solvents. | google.comrsc.org |

| Carboxylate Source | Naphthenic Acid | Variable | Liquid | Alternative to 2-ethylhexanoic acid. | google.com |

| Stabilizer | Hexylene Glycol | C₆H₁₄O₂ | Liquid | Aids in the stability of the reaction product. | google.com |

| Solvent | Mineral Spirits | Mixture | Liquid | Inert, water-immiscible organic solvent. | google.com |

Structural Characterization and Coordination Chemistry of Vanadium X 2 Ethylhexanoate

Spectroscopic Elucidation Techniques

Spectroscopy is a cornerstone in the analysis of vanadium complexes, providing detailed insight into bonding, electronic structure, and molecular geometry.

Infrared (IR) spectroscopy is a powerful tool for probing the functional groups and bonding within vanadium 2-ethylhexanoate (B8288628). The analysis of its IR spectrum focuses on characteristic vibrations of the carboxylate ligand and the vanadyl (V=O) group, if present.

In oxovanadium(IV) carboxylate complexes, a strong absorption band corresponding to the V=O stretch is typically observed. koreascience.krresearchgate.net The position of this band is sensitive to the coordination number and the nature of the other ligands attached to the vanadium center. koreascience.kr For many oxovanadium(IV) complexes, this stretch appears in the range of 970-1114 cm⁻¹. researchgate.netresearchgate.net

The coordination of the 2-ethylhexanoate ligand is revealed by the positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). The difference between these two frequencies (Δν = νₐₛ - νₛ) can indicate the coordination mode of the carboxylate ligand (e.g., unidentate, bidentate chelating, or bridging). koreascience.kr In many vanadyl carboxylates, the ligand coordinates in a unidentate fashion. koreascience.kr Dissociative ring-opening of cyclic esters on a vanadium oxide catalyst can also result in the formation of a carboxylate group, identified by a peak around 1583 cm⁻¹. syr.edu

Table 1: Typical IR Absorption Bands for Vanadium Carboxylate Complexes

| Vibration | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| V=O Stretch | 970 - 1114 | Indicates presence of the oxovanadium(IV) (vanadyl) cation. researchgate.netresearchgate.net |

| COO⁻ Asymmetric Stretch (νₐₛ) | ~1580 - 1650 | Position indicates carboxylate coordination. |

| COO⁻ Symmetric Stretch (νₛ) | ~1400 - 1440 | Position indicates carboxylate coordination. researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy provides structural information in the solution state. However, its application to vanadium 2-ethylhexanoate is highly dependent on the oxidation state of the vanadium atom.

Vanadium(IV) complexes, such as the common form of vanadium 2-ethylhexanoate, are paramagnetic due to the presence of an unpaired d-electron (d¹ configuration). utexas.eduudel.edu This paramagnetism leads to very broad signals in high-resolution NMR, often rendering the spectra unobservable. huji.ac.il

Conversely, vanadium(V) complexes are diamagnetic and can be readily studied by NMR. huji.ac.il Should vanadium 2-ethylhexanoate exist in or be oxidized to a V(V) state, multinuclear NMR techniques (¹H, ¹³C, and ⁵¹V) would be highly informative. researchgate.netacs.org

¹H and ¹³C NMR: The spectra would show signals for the 2-ethylhexanoate ligand. A comparison of the chemical shifts to those of the free acid would indicate the sites of coordination to the vanadium center. researchgate.nethmdb.ca

⁵¹V NMR: This technique is particularly sensitive to the coordination number, the nature of the ligands, and the geometry of V(V) complexes, with a very wide chemical shift range. huji.ac.ilresearchgate.net Different coordination environments (e.g., tetrahedral, trigonal-bipyramidal, octahedral) give rise to characteristic chemical shift ranges. koreascience.krlehigh.edu

Table 2: NMR Active Vanadium Isotopes and Their Properties

| Isotope | Natural Abundance (%) | Spin (I) | NMR Characteristics |

|---|---|---|---|

| ⁵⁰V | 0.250 | 6 | Quadrupolar, low sensitivity, very broad signals. huji.ac.il |

The study of V(V) complexes with ligands containing carboxylate and hydroxyl groups has shown that coordination occurs through these functionalities, leading to various geometries. researchgate.netkoreascience.kr

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for studying paramagnetic species, making it ideal for the characterization of vanadium(IV) compounds like vanadium 2-ethylhexanoate. utexas.eduresearchgate.net The d¹ electron configuration of the vanadyl ion (VO²⁺) gives rise to a distinct and informative EPR spectrum. udel.edu

The key features of the EPR spectrum of a V(IV) complex are:

Hyperfine Structure: The unpaired electron couples with the magnetic moment of the ⁵¹V nucleus, which has a nuclear spin of I = 7/2. udel.eduutexas.edu This coupling splits the EPR signal into 2NI + 1 = 2(1)(7/2) + 1 = 8 lines of nearly equal intensity. utexas.edu This eight-line pattern is a classic signature of a monomeric vanadyl species. core.ac.uk

Anisotropy: In frozen solutions or solid samples, the EPR spectrum is typically anisotropic, showing different values for the g-factor and the hyperfine coupling constant (A) when the magnetic field is parallel (g∥, A∥) or perpendicular (g⊥, A⊥) to the principal molecular axis (usually the V=O bond). researchgate.netudel.edu This anisotropy provides detailed information about the electronic structure and symmetry of the coordination sphere. researchgate.netudel.edu

g and A values: The precise values of the g-factor and the hyperfine coupling constant A are sensitive to the type and geometry of the ligands coordinated to the vanadyl ion. utexas.eduudel.edu Therefore, these parameters can be used to probe the ligand environment. For instance, different ligand sets, such as those including imidazole (B134444) or water, result in measurably different A values. udel.edu

Table 3: Representative EPR Parameters for an Axial Oxovanadium(IV) Complex

| Parameter | Description | Typical Value (for frozen solution) |

|---|---|---|

| g∥ | g-factor parallel to the V=O axis | ~1.959 |

| g⊥ | g-factor perpendicular to the V=O axis | ~1.969 |

| A∥ | Hyperfine coupling constant parallel to V=O axis | ~165.0 x 10⁻⁴ T |

| A⊥ | Hyperfine coupling constant perpendicular to V=O axis | ~52.5 x 10⁻⁴ T |

(Data based on a representative square-pyramidal VO²⁺ complex) researchgate.net

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is used to investigate the stoichiometry of vanadium complexes in solution. nih.gov ESI-MS is advantageous as it allows for the study of metal-ligand interactions at low, physiologically relevant concentrations. nih.gov

Studies on various oxovanadium(IV) complexes have shown that ESI-MS can identify the formation of different adducts. nih.govcnr.it For vanadium 2-ethylhexanoate, MS would be expected to reveal information about its oligomeric state, as other metal 2-ethylhexanoates have been shown to exist as complex mixtures of metal ion clusters. researchgate.net

A significant challenge in the ESI-MS analysis of V(IV) compounds is the potential for oxidation to the V(V) state within the mass spectrometer. nih.govacs.org This can lead to complex spectra containing overlapping signals from both V(IV) and V(V) species, which must be carefully analyzed, often with the aid of tandem MS (MS/MS) experiments to confirm the oxidation state and fragmentation patterns. nih.govacs.org

X-ray Diffraction Studies for Solid-State Structures

Vanadium Oxidation States and Redox Chemistry

Vanadium is a transition metal renowned for its ability to exist in multiple stable oxidation states, typically +2, +3, +4, and +5, each characterized by a distinct color in solution. libretexts.orgwou.edu Vanadium 2-ethylhexanoate is primarily considered a vanadium(IV) compound. lookchem.com The chemistry of this compound is therefore intrinsically linked to the redox behavior of the V(IV) state.

Vanadium(IV) State (VO²⁺): The +4 state is the most stable aqueous form of vanadium, typically existing as the blue vanadyl ion, VO²⁺. libretexts.org

Oxidation to Vanadium(V): The V(IV) state can be oxidized to the V(V) state (e.g., the yellow dioxovanadium(V) ion, VO₂⁺). libretexts.orgchemguide.co.uk This oxidation can be achieved by exposure to oxidizing agents, including atmospheric oxygen, particularly when a solution is allowed to stand for a long time. libretexts.org This potential for oxidation is also observed during ESI-MS analysis. nih.gov

Reduction to Vanadium(III): The V(IV) state can be reduced to the green V(III) state (V³⁺) using reducing agents like zinc metal in an acidic medium. libretexts.orgchemguide.co.uk

Catalytic Activity: The facile interconversion between the V(V) and V(IV) states is the basis for the catalytic activity of many vanadium compounds. For example, in the Contact Process for sulfuric acid production, V₂O₅ (V(V)) oxidizes SO₂ to SO₃ and is itself reduced to V₂O₄ (V(IV)), which is then re-oxidized by oxygen. libretexts.orgchemguide.co.uk

The vanadium(II) ion is a powerful reducing agent and is easily oxidized by air or even hydrogen ions in acidic solution back to the V(III) state. chemguide.co.uk The redox potential of each Vⁿ⁺/Vⁿ⁺¹ couple determines the conditions under which each oxidation state is stable.

Table 4: Common Oxidation States of Vanadium in Aqueous Acidic Solution

| Oxidation State | Ion (Simplified) | Color |

|---|---|---|

| +5 | VO₂⁺ | Yellow |

| +4 | VO²⁺ | Blue |

| +3 | V³⁺ | Green |

| +2 | V²⁺ | Violet |

(Source: libretexts.orgwou.edugrimmgroup.net)

Stability of V(IV)/V(V) Redox System

A defining characteristic of vanadium chemistry is the accessibility of multiple oxidation states, with the V(IV) and V(V) states being particularly relevant in catalytic applications. mdpi.comsemanticscholar.org The efficacy of many vanadium-based catalysts, including those derived from vanadium 2-ethylhexanoate, is intrinsically linked to the ability of the vanadium center to cycle between these two oxidation states. bohrium.comacs.org This V(IV)/V(V) redox couple forms the basis of the catalyst's ability to facilitate oxidation-reduction reactions. bohrium.com

The stability of the individual oxidation states and the potential of the V(IV)/V(V) redox couple are influenced by several factors, including the pH of the system and the coordination environment of the vanadium ion. mdpi.comnih.gov In acidic aqueous environments, V(IV) often exists as the vanadyl ion (VO²⁺), while V(V) can form species like the dioxovanadium(V) ion (VO₂⁺). mdpi.com The electrochemical properties, such as the reaction rate constants for this redox couple, have been studied extensively, particularly in the context of vanadium redox flow batteries, which rely on the same fundamental V(IV)/V(V) transition. researchgate.netresearchgate.net These studies provide insight into the kinetics and reversibility of the redox process. For instance, investigations on graphite (B72142) electrodes have quantified the reaction rate constants, demonstrating the facility of this electron transfer process under specific conditions. researchgate.net

Table 1: Electrochemical Parameters for the V(IV)/V(V) Redox Couple on a Graphite Electrode This table presents representative kinetic data to illustrate the electrochemical characteristics of the V(IV)/V(V) system. Actual values can vary based on experimental conditions such as electrode material, temperature, and electrolyte composition.

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Reaction Rate Constant (k₀) | In the order of 10⁻³ cm s⁻¹ | Sulfuric acid solution | researchgate.net |

| Diffusion Activation Energy (VO²⁺) | 25.2 kJ mol⁻¹ | Sulfuric acid solution | researchgate.net |

| Diffusion Activation Energy (VO₂⁺) | 4.24 kJ mol⁻¹ | Sulfuric acid solution | researchgate.net |

Identification of Active Catalytic Species

While vanadium 2-ethylhexanoate serves as a convenient and soluble catalyst precursor, it is generally not the active catalytic species itself. lookchem.comresearchgate.net Instead, it provides a source of vanadium that, under reaction conditions, transforms into the true catalyst. lookchem.com The precise identity of this active species is highly dependent on the reaction environment, including the solvent, temperature, and the presence of co-catalysts or support materials. researchgate.netchemrxiv.org

Research has identified several forms of active vanadium species:

Highly Dispersed Species: In heterogeneous catalysis, the precursor is often deposited onto a high-surface-area support like silica (B1680970) or titania. The active sites are typically highly dispersed or isolated vanadium oxide species on the support surface. researchgate.net Spectroscopic studies suggest these active sites often feature V⁵⁺ ions in a distorted tetrahedral coordination geometry. researchgate.net

Specific Oxidation States: The catalytic activity is critically dependent on the oxidation state. The active cycle often involves V(IV) and V(V) states. lehigh.edu However, the reduction of vanadium to lower, inactive states like V(II) can lead to catalyst deactivation. researchgate.net In some systems, promoting a higher population of V⁴⁺ species has been shown to enhance catalytic activity, particularly at lower temperatures. miragenews.com

Molecular Complexes: In homogeneous catalysis, the precursor can react with other components in the solution (like co-catalysts or promoters) to form a distinct molecular complex that functions as the active catalyst. researchgate.net For example, in olefin polymerization, vanadium compounds react with organoaluminum co-catalysts to generate the active species responsible for polymer chain growth. researchgate.netresearchgate.net

Therefore, vanadium 2-ethylhexanoate is best understood as a pre-catalyst that delivers a soluble, reactive form of vanadium which is then converted in-situ into the catalytically competent entity. lookchem.com

Ligand Coordination Modes and Geometries

Role of the 2-Ethylhexanoate Ligand

The 2-ethylhexanoate group (CH₃(CH₂)₃CH(C₂H₅)CO₂⁻) is a carboxylate ligand that plays a crucial role in the utility of the title compound. wikipedia.org Unlike simple inorganic salts, metal 2-ethylhexanoates are charge-neutral coordination complexes. wikipedia.org The primary functions of the 2-ethylhexanoate ligand are summarized below.

Table 2: Functions of the 2-Ethylhexanoate Ligand in Vanadium Complexes

| Property Conferred | Description | Source(s) |

|---|---|---|

| Solubility | The branched, eight-carbon aliphatic chain makes the complex highly soluble in nonpolar organic solvents. This is critical for its use in homogeneous catalysis and as a precursor for materials synthesis via metal-organic deposition techniques. | wikipedia.org, americanelements.com, nih.gov |

| Precursor Function | It serves as an effective carrier for the vanadium ion. The V-O bonds of the carboxylate are relatively labile, allowing the 2-ethylhexanoate groups to be displaced by other substrates or ligands to generate the active catalytic species. | lookchem.com, researchgate.net |

| Structural Diversity | Carboxylate ligands like 2-ethylhexanoate can adopt various coordination modes, including monodentate, bidentate chelating, and bridging. Bridging coordination can lead to the formation of dimeric or oligomeric structures in the solid state or in solution. | researchgate.net |

In essence, the 2-ethylhexanoate ligand acts as a solubilizing agent and a delivery vehicle for the vanadium ion, enabling its application in a variety of non-aqueous chemical environments. americanelements.comwikipedia.org

Influence of Chelating Ligands on Complex Stability and Reactivity

While vanadium 2-ethylhexanoate is a useful precursor, its reactivity and stability can be significantly modified by the introduction of additional, often stronger, chelating ligands. rsc.orgrsc.org A chelating ligand is a polydentate ligand that binds to a central metal ion at two or more points, forming a ring structure. This "chelate effect" generally leads to the formation of thermodynamically more stable complexes compared to those with analogous monodentate ligands. rsc.org

The introduction of chelating ligands to a system containing vanadium 2-ethylhexanoate can have several profound effects:

Enhanced Stability: Strong chelating ligands, such as tridentate "pincer" ligands, can form robust coordination complexes with vanadium that are more resistant to decomposition or dissociation in solution. rsc.org This stability can prevent the reduction of the metal center to inactive states, thereby prolonging the catalyst's lifetime. researchgate.netrsc.org

Tuning of Reactivity: By carefully designing the steric and electronic properties of the chelating ligand, the reactivity of the vanadium center can be precisely controlled. rsc.orgrsc.org Bulky ligands can restrict access to the metal center, influencing the selectivity of a reaction. Electron-donating or electron-withdrawing groups on the ligand can alter the redox potential of the V(IV)/V(V) couple, making the complex a stronger or milder oxidant. semanticscholar.org

Structural Control: Ancillary ligands have a demonstrated ability to direct the self-assembly of vanadium complexes, leading to the formation of specific architectures, from discrete cyclic molecules to extended polymers. rsc.org This structural control is crucial for developing catalysts with well-defined active sites.

Catalytic Applications of Vanadium X 2 Ethylhexanoate

Polymerization Catalysis and Initiation

Beyond its role in oxidative curing, Vanadium 2-ethylhexanoate (B8288628) and related vanadium compounds are used as catalysts in specific polymerization reactions. americanelements.comalfachemic.com Their ability to initiate and control polymer chain growth makes them valuable in the synthesis of certain polymers.

Vanadium-based catalytic systems are notably used for the polymerization of acetylene (B1199291) to produce polyacetylene films. alfachemic.com For instance, a system composed of a vanadium complex like vanadyl acetylacetonate (B107027), VO(acac)₂, and a co-catalyst such as trialkyl aluminum can effectively catalyze this reaction. alfachemic.com Furthermore, vanadium catalysts like vanadium pentoxide have been applied in the terpolymerization of monomers such as ethylene (B1197577), propylene, and dicyclopentadiene. alfachemic.com Vanadium complexes have also been explored in ring-opening metathesis polymerization. nih.gov

Ring-Opening Polymerization (ROP) of Cyclic Esters

Vanadium complexes have demonstrated significant activity as catalysts in the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone (CL) and lactides (LA), which are precursors to biodegradable polymers like polycaprolactone (B3415563) (PCL) and polylactide (PLA). nih.govresearchgate.netrsc.org The drive to find alternatives to common catalysts like stannous octoate, which has toxicity concerns, has spurred research into catalysts based on less toxic metals like vanadium. rsc.orgmdpi.com

Vanadium(V) phenolate (B1203915) complexes have been effectively used for the ROP of ε-caprolactone, L-lactide, and rac-lactide. rsc.org For instance, vanadium complexes with phenoxy-imine and phenoxy-amine ligands are active catalysts for the ROP of these esters in the melt. nih.gov The catalytic performance is influenced by factors such as the type of ligand, polymerization temperature, and time. nih.govresearchgate.net In a comparative study, a titanium complex with a phenoxy-imine ligand showed higher monomer conversion for ε-caprolactone polymerization compared to its vanadium analogue under similar conditions. nih.gov However, the vanadium systems are still considered moderately to highly active. researchgate.net

Research has shown that the structure of the vanadium complex plays a crucial role. For example, in the polymerization of ε-caprolactone using vanadium complexes with ONO-type Schiff base ligands, the activity was moderate, producing polycaprolactones with molecular weights (Mn) ranging from 4,000 to 18,700 g/mol . researchgate.net

| Catalyst/System | Monomer | Conditions | Monomer Conversion (%) | Polymer M ( g/mol ) | Citation |

| V-L² | ε-Caprolactone | 110 °C, 130 min, [ε-CL]/[V] = 600 | 9 | 5500 | nih.gov |

| Ti-L² | ε-Caprolactone | 110 °C, 13 min, [ε-CL]/[Ti] = 600 | 46.5 | 13500 | nih.gov |

| LTi | ε-Caprolactone | 110 °C, 240 min, [M]/[Cat] = 250 | High | 18700 | researchgate.net |

| LV | ε-Caprolactone | 110 °C, 1440 min, [M]/[Cat] = 250 | Moderate | 12300 | researchgate.net |

This table presents selected research findings on the ring-opening polymerization of cyclic esters catalyzed by vanadium and titanium complexes.

Polyolefin Production

Vanadium-based catalysts are integral to the production of polyolefins, a major class of plastics that includes polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). lookchem.comln-fengguang.com They are a key component of Ziegler-Natta catalysts, which revolutionized olefin polymerization. researchgate.netln-fengguang.com Vanadium catalysts offer unique selectivity in olefin polymerization, though their industrial use has been somewhat limited by concerns about stability and productivity compared to titanium-based systems. nih.govmdpi.com

Supported vanadium-magnesium catalysts (VMCs) are used in ethylene polymerization. mdpi.com The vanadium content in these catalysts significantly affects their activity; a catalyst with a very low vanadium content (0.12 wt.%) showed much higher activity per unit weight of vanadium than a catalyst with a high-vanadium content (4.0 wt.%). mdpi.com However, the total activity per gram of catalyst was higher for the high-vanadium content catalyst. mdpi.com

Recent innovations include stabilizing vanadium catalysts by immobilizing them within metal-organic frameworks (MOFs). nih.gov For example, a vanadium catalyst supported on an MFU-4l MOF, when activated with methylaluminoxane, acts as a single-site heterogeneous catalyst for polyethylene production. nih.gov This system exhibits very high activity (up to 148,000 h⁻¹) and produces polyethylene with low polydispersity, demonstrating good stability for over 24 hours. nih.govresearchgate.net

This table summarizes the performance of different vanadium-based catalysts in polyolefin production.

Role as Polymerization Initiator

In the context of polymerization, vanadium 2-ethylhexanoate and related complexes act as catalysts or pre-catalysts that generate the active initiating species. For ring-opening polymerization (ROP), the generally accepted mechanism is coordination-insertion. researchgate.net This process is typically initiated by a metal alkoxide species which can be formed from a pre-catalyst like a metal carboxylate in the presence of an alcohol. researchgate.net The monomer first coordinates to the metal center of the initiator complex. researchgate.net This is followed by a nucleophilic attack of the alkoxide group on the monomer's carbonyl carbon, leading to the opening of the cyclic ester ring and the extension of the polymer chain. researchgate.net

While tin(II) 2-ethylhexanoate is a widely studied initiator for ROP, vanadium complexes operate on similar principles. mdpi.comresearchgate.net For instance, vanadium complexes used in ε-caprolactone polymerization are understood to initiate the reaction, influencing the resulting polymer's molecular weight and distribution. researchgate.net Similarly, in the cyclic polymerization of phenylacetylene (B144264), a vanadium(V) alkylidyne complex serves as a pre-catalyst, initiating the formation of cyclic polyphenylacetylene. chemrxiv.org

Mechanistic Investigations of Polymerization

Understanding the mechanism of vanadium-catalyzed polymerization is crucial for designing more efficient catalysts. For the ROP of cyclic esters, theoretical studies using density functional theory (DFT) have supported a coordination-insertion mechanism. researchgate.net The rate-determining step is the nucleophilic attack of the alkoxide on the monomer's carbonyl carbon. researchgate.net

Mechanistic studies on the cyclic polymerization of phenylacetylene using a vanadium alkylidyne complex have revealed the critical role of the supporting ligand. chemrxiv.orgdigitellinc.com The process is thought to involve the formation of metallacyclobutadiene and deprotio-metallacyclobutadiene intermediates. chemrxiv.orgnsf.gov The non-innocence of the deprotonated β-diketiminate ligand, which participates in proton shuttling, is key to generating the catalytically active species. chemrxiv.orgnsf.gov Computational studies complement these experimental findings, providing deeper insight into the growth mechanism of the cyclic polymer. chemrxiv.org

Hydrogenation Catalysis

Vanadium has emerged as a promising catalyst for hydrogenation, a reaction vital for producing everything from petrochemicals to vitamins. anl.govlabmanager.com This application is particularly significant because it offers a low-cost, abundant alternative to the precious metals like platinum, palladium, and rhodium that are traditionally required for these reactions. anl.govlabmanager.comchemicalprocessing.com

To be effective in hydrogenation, vanadium must be in a specific configuration. anl.govlabmanager.com This typically involves three key features: a reactive but unstable +3 oxidation state, high dispersion on a support surface to avoid inactive clumps, and a "low-coordinated" state that provides electronic space for molecules to bind. anl.govlabmanager.com Achieving this configuration often requires specialized synthetic techniques like surface organometallic chemistry. anl.gov Researchers at Argonne National Laboratory have demonstrated that vanadium prepared in this way exhibits a dramatic boost in catalytic activity for hydrogenation. anl.govlabmanager.com Vanadium-based catalysts are also explored for their role in C-H bond activation, a fundamental step in many catalytic processes, including hydrogenation. osti.gov

Other Emerging Catalytic Processes

The catalytic utility of vanadium extends beyond polymerization and hydrogenation. americanelements.com Vanadium complexes are subjects of extensive research for a variety of other catalytic transformations. osti.govnih.gov

Oxidation Catalysis : Vanadium compounds are effective catalysts for a wide range of oxidation reactions, including the oxidation of alkanes, alkenes, alcohols, and sulfur-containing compounds. osti.govresearchgate.net Supported vanadium oxide catalysts are widely used in industrial oxidation processes. rsc.org The catalytic activity is often linked to the formation of vanadium-peroxo complexes in reactions involving hydrogen peroxide. researchgate.net

Carbon-Carbon Bond Formation : Vanadium catalysts have been applied in C-C bond formation reactions. osti.gov This includes the cyclic polymerization of acetylenes and other coupling reactions. digitellinc.com

Coupling of Epoxides and CO₂ : Vanadium(V) complexes with aminotriphenolate ligands have shown high activity in catalyzing the coupling of terminal and internal epoxides with carbon dioxide to produce cyclic organic carbonates. researchgate.net This reaction is a valuable method for CO₂ utilization. The mechanism involves the activation of the epoxide by the Lewis acidic vanadium center. researchgate.net

Asymmetric Synthesis : There is growing interest in using vanadium for asymmetric synthesis. nih.gov This includes the design of bifunctional and dinuclear vanadium catalysts and the creation of "hybrid catalysts" by incorporating oxovanadium complexes into proteins to form artificial enzymes. nih.gov

Vanadium X 2 Ethylhexanoate As Precursors in Materials Science

Synthesis of Metal Oxides and Mixed-Metal Oxides

Vanadium(V) 2-ethylhexanoate (B8288628) is a versatile precursor for the synthesis of vanadium oxides (such as VO₂, V₂O₅) and mixed-metal oxides. Its utility stems from its decomposition characteristics, which can be tailored for various deposition and synthesis techniques.

Metallo-Organic Decomposition (MOD)

Metallo-Organic Decomposition (MOD) is a non-vacuum, solution-based technique for depositing thin films. In this method, a solution containing organometallic precursors, such as vanadium(V) 2-ethylhexanoate, is applied to a substrate, followed by thermal decomposition of the precursors to form the desired inorganic material. The 2-ethylhexanoate ligand is advantageous due to its ability to form stable solutions and its clean burnout characteristics, leaving behind a high-purity oxide film.

The MOD process using vanadium(V) 2-ethylhexanoate typically involves dissolving the precursor in a suitable organic solvent to create a coating solution. This solution is then applied to a substrate via spin-coating, dip-coating, or printing. A subsequent heat treatment in a controlled atmosphere (e.g., air, oxygen, or an inert gas) decomposes the organometallic compound, yielding a vanadium oxide film. The final properties of the film, such as its crystallinity and stoichiometry, are highly dependent on the annealing temperature and atmosphere.

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. While direct research detailing the use of vanadium(V) 2-ethylhexanoate in CVD is not abundant, the principles of MOCVD (Metal-Organic Chemical Vapor Deposition) are applicable. For a precursor to be suitable for MOCVD, it must have sufficient volatility and thermal stability to be transported to the reactor chamber without premature decomposition.

Other vanadium-containing metal-organic compounds, such as vanadyl acetylacetonate (B107027) (VO(acac)₂), are commonly used in CVD to deposit vanadium oxide films. frontiersin.org The process generally involves the deposition of a vanadium oxide, like V₂O₅, which is then reduced to the desired VO₂ phase in a reducing atmosphere. frontiersin.org The use of vanadium(V) 2-ethylhexanoate would follow a similar principle, provided its volatility and decomposition kinetics are appropriate for the CVD process. The characteristics of the resulting thin film are highly dependent on deposition conditions such as pressure and temperature. eventact.com

Sol-Gel Processing Applications

The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution which acts as the precursor for an integrated network (or gel) of either discrete particles or network polymers. While many sol-gel syntheses of vanadium oxides utilize inorganic precursors like ammonium (B1175870) metavanadate or vanadium alkoxides, organometallic precursors such as vanadium(V) 2-ethylhexanoate can also be employed, particularly in non-aqueous sol-gel routes. holycrossngl.edu.indtic.mil

In a typical sol-gel process involving a metal carboxylate, the precursor is dissolved in an alcohol and subjected to hydrolysis and condensation reactions, often catalyzed by the addition of an acid or base. The resulting sol can then be cast into a mold, deposited as a thin film, or used to synthesize powders. The organic ligand is subsequently removed by a thermal treatment. For instance, vanadium oxide films and fibers have been successfully fabricated using the acetylacetonate sol-gel method. arxiv.org This method offers advantages such as stability against precipitation and excessive hydrolysis. arxiv.org

Fabrication of Thin Films for Microelectronics and Optical Applications

Vanadium oxide thin films, particularly those of vanadium dioxide (VO₂), are of great interest for microelectronics and optical applications due to the material's reversible metal-insulator transition (MIT) near room temperature (around 68°C). nih.gov This transition is accompanied by a dramatic change in electrical resistivity and optical properties, making it suitable for switches, sensors, and smart windows. researchgate.netjst.go.jp Vanadium(V) 2-ethylhexanoate is a precursor that can be used in solution-based deposition techniques to fabricate these functional thin films. americanelements.com

The use of organometallic precursors like vanadium(V) 2-ethylhexanoate allows for the deposition of thin films on a variety of substrates, including flexible ones, which is a significant advantage for emerging electronic and optoelectronic devices. nih.gov The quality and stoichiometry of the resulting VO₂ thin films are critically dependent on the deposition parameters and any subsequent annealing steps. For instance, ultrathin VO₂ films with excellent switching characteristics have been successfully grown using pulsed laser deposition from a vanadium target, a process that shares the goal of precise material deposition with precursor-based methods. jst.go.jp

Table 1: Comparison of Properties for Vanadium Oxide Thin Films from Different Precursors and Methods

| Precursor/Method | Resulting Phase | Substrate | Key Finding | Reference |

| Vanadium(V) 2-ethylhexanoate | Vanadium Oxide | Various | Soluble in organic solvents, suitable for thin film deposition. americanelements.com | |

| Vanadyl acetylacetonate (CVD) | VO₂, V₂O₅ | Various | Deposition of V₂O₅ followed by reduction to VO₂. frontiersin.org | |

| Pulsed Laser Deposition | VO₂ | Hexagonal Boron Nitride | Excellent switching characteristics in ultrathin films (~10 nm). jst.go.jp | |

| Sol-Gel (Vanadium Alkoxide) | VO₂ | Sapphire, Silicon, Glass | High degree of initial component homogeneity. nih.gov |

Precursors for Nanoparticles and Nanoclusters

The synthesis of vanadium oxide nanoparticles has garnered significant attention due to their unique size-dependent properties and high surface-area-to-volume ratio, which are beneficial for applications in catalysis, energy storage, and sensing. Vanadium(V) 2-ethylhexanoate can serve as a precursor in the synthesis of these nanomaterials. americanelements.com

Solution-based methods, such as hydrothermal synthesis, are commonly employed for the production of vanadium oxide nanoparticles. holycrossngl.edu.innih.gov In a typical synthesis, a vanadium precursor is dissolved in a solvent, often with a surfactant to control particle size and prevent agglomeration. The mixture is then heated under pressure, leading to the formation of nanoparticles. While many studies report the use of inorganic vanadium salts, the principles are transferable to organometallic precursors like vanadium(V) 2-ethylhexanoate, which offers the advantage of solubility in organic solvent systems. The final morphology and crystal phase of the nanoparticles are influenced by factors such as the precursor concentration, reaction temperature, and the type of surfactant used. nih.gov

Table 2: Synthesis of Vanadium Oxide Nanoparticles using Different Precursors

| Precursor | Synthesis Method | Resulting Material | Average Particle Size | Reference |

| Ammonium Metavanadate | Hydrothermal | V₂O₅ Nanoparticles | ~45 nm | holycrossngl.edu.in |

| Vanadyl Sulfate | Green Synthesis | VO₂ Nanoparticles | 16.06 nm | |

| Vanadium(V) 2-ethylhexanoate | Solution-based methods | Vanadium Oxide Nanoparticles | Varies with conditions | americanelements.com |

Formation of Polyoxovanadate Clusters

Polyoxovanadates (POVs) are a class of metal-oxygen cluster compounds with a wide range of molecular architectures and interesting electronic and magnetic properties. The synthesis of these clusters often involves the controlled hydrolysis and condensation of vanadium precursors in solution. While the use of vanadium(V) 2-ethylhexanoate in the direct synthesis of POVs is not extensively documented, the closely related vanadium carboxylates have been shown to play a role in the formation of these complex structures.

For instance, a high-nuclearity polyoxovanadate-based carboxylate derivative has been synthesized using conventional aqueous methods, where carboxylate ligands are integral to the final cluster structure. acs.org These organic ligands can act as templates or structure-directing agents, influencing the assembly of the vanadium-oxygen framework. The synthesis of a mixed-valence polyoxoanionic cluster, [V(V)₁₃V(IV)₃O₄₂(Cl)]⁸⁻, further highlights the diverse topologies that can be achieved in polyoxovanadate chemistry. rsc.orgescholarship.org The reactivity of vanadium precursors in the presence of various anions and organic molecules allows for the formation of a vast array of cluster compounds with potential applications in catalysis and materials science. researchgate.netmdpi.com

Theoretical and Computational Studies of Vanadium X 2 Ethylhexanoate Systems

Electronic Structure Calculations

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For vanadium complexes, calculations provide detailed information about orbital energies, electron distribution, and the nature of chemical bonds. Vanadium is a transition metal with an electron configuration of [Ar] 3d³ 4s². americanelements.com In its +5 oxidation state, as is common in many precursor applications, it has a d⁰ configuration. researchgate.net

Density Functional Theory (DFT) is a primary method used to investigate the geometry and electronic properties of vanadium compounds. researchgate.net Calculations on model vanadium systems, such as those supported on various oxides or in complex organometallic structures, reveal key details about the bonding environment. For instance, in typical oxo-vanadium(V) species, DFT calculations can accurately predict the bond lengths of the terminal vanadyl oxygen (V=O) and the bridging V-O-R bonds, which are critical to the molecule's reactivity. dergipark.org.tr Studies on related vanadium(V) complexes show that the V=O bond length is a dominant parameter in determining the electronic properties and even the NMR chemical shifts of the vanadium center. researchgate.net All-electron mixed-basis approaches have also been successfully tested to optimize the structures and determine the electronic states of vanadium clusters. mrs-j.org

| Property | Typical DFT-Calculated Value (Related V(V) Compounds) | Experimental Correlation |

| V=O Bond Length | 1.59 Å | Good agreement with experimental values of 1.58 Å for bulk V₂O₅. dergipark.org.tr |

| V-O Bond Length | 1.80 Å | Good agreement with experimental values of 1.78 Å for bulk V₂O₅. dergipark.org.tr |

| Formal Oxidation State | +5 | Consistent with V(V) precursors used in catalysis and materials synthesis. dergipark.org.tr |

The data in this table is based on DFT calculations for model V(V) systems and may be used to approximate the expected values for Vanadium(V) 2-ethylhexanoate (B8288628).

Reaction Mechanism Elucidation via Density Functional Theory (DFT)

DFT is an invaluable tool for mapping the complex reaction pathways of vanadium-catalyzed processes. By calculating the energies of reactants, transition states, and products, researchers can construct detailed potential energy surfaces to understand reaction feasibility, rates, and selectivity. nih.govrsc.org

Vanadium compounds are effective catalysts for various reactions, including oxidations and polymerizations. americanelements.com DFT studies on model systems elucidate the step-by-step mechanisms of these catalytic cycles. For example, in the oxidative dehydrogenation (ODH) of alkanes, a common application for vanadium catalysts, the reaction is shown to proceed through distinct steps. dergipark.org.tr

A general pathway elucidated by DFT for a model vanadia catalyst involves:

Hydrogen Abstraction: The initial and often rate-determining step, where a hydrogen atom is abstracted from the hydrocarbon by the vanadyl oxygen (V=O) of the catalyst. dergipark.org.tr

Intermediate Formation: The resulting alkyl radical can then interact with another oxygen atom of the catalyst complex. dergipark.org.tr

Second Hydrogen Abstraction and Product Release: A second hydrogen is removed to form the alkene product (e.g., propene), and a water molecule is formed, leaving a reduced catalyst site. dergipark.org.tr

Catalyst Reoxidation: The reduced vanadium center is then re-oxidized by an oxidant (like O₂) to regenerate the active catalytic site, completing the cycle. dergipark.org.tr

Studies on vanadium-phosphorus oxide clusters further show that more complex processes like oxygen-atom transfer or oxidative dehydrogenation require the presence of a vanadium atom to provide the necessary electronic prerequisites for the reaction. nih.gov

Computational chemistry allows for the quantitative analysis of the thermodynamic and kinetic parameters that govern a reaction. Thermodynamics deals with the relative stability of reactants and products (enthalpy, Gibbs free energy), while kinetics concerns the speed of the reaction (activation energy). berkeley.edu

Thermodynamic modeling is also crucial for understanding the stability and transformation of vanadium species under different conditions. A critical review of thermodynamic data for aqueous vanadium species highlights that V(IV) and V(V) are the most soluble forms in nature. usgs.gov Kinetic studies on the reduction of V(IV) to V(III) show that the reaction rate is highly dependent on factors like pH. usgs.gov

| Reaction Parameter | Definition | Role in Vanadium Chemistry |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Determines the reaction rate; high Ea implies a slow reaction. DFT is used to calculate Ea for catalytic steps. dergipark.org.trresearchgate.net |

| Gibbs Free Energy (ΔG) | The energy associated with a chemical reaction that can be used to do work. | Determines the spontaneity of a reaction. Negative ΔG indicates a thermodynamically favorable process. usgs.govbohrium.com |

| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from the reactant state to the transition state. | Related to the energy barrier of a reaction. researchgate.net |

| Entropy of Activation (ΔS‡) | The change in entropy when the reactants change into the transition state. | Reflects the change in disorder during the formation of the transition state. researchgate.net |

Modeling of Precursor Decomposition and Material Formation Processes

Vanadium 2-ethylhexanoate is frequently used as a metal-organic precursor for the synthesis of vanadium-containing materials, particularly vanadium oxide (VOx) thin films and nanoparticles. researchgate.net Computational modeling is essential for understanding how the precursor molecule breaks down (decomposes) and subsequently forms the desired solid-state material.

Thermodynamic modeling, based on the minimization of Gibbs free energy, can predict the final composition and crystalline phases of the material formed under specific synthesis conditions (e.g., temperature, pressure, and atmospheric composition). For example, in the synthesis of vanadium oxide films from a different organometallic precursor, thermodynamic modeling showed that V₂O₅ is the expected phase at high oxygen content, while VO₂ can be obtained only within a narrow range of oxygen concentrations. bohrium.com This predictive capability is crucial for guiding experimental synthesis to achieve a specific vanadium oxide polymorph, such as the technologically important VO₂ phase which exhibits a semiconductor-to-metal transition. bohrium.comresearchgate.netipme.ru

Modeling also helps to understand the ligand elimination cascade during chemical vapor deposition (CVD) or other thermal decomposition processes. researchgate.netresearchgate.net The decomposition of the 2-ethylhexanoate ligands and the subsequent oxidation of the vanadium center is a complex process that dictates the purity, morphology, and properties of the resulting VOx film or nanoparticles. mdpi.comnih.gov

Correlation of Theoretical Predictions with Experimental Observations

The validation of theoretical models is achieved by comparing their predictions with experimental results. A strong correlation between computational and experimental data builds confidence in the model's ability to explain chemical phenomena and predict new outcomes.

Several studies on vanadium systems demonstrate excellent agreement between theory and experiment:

Structural Parameters: DFT-calculated bond lengths for V=O and V-O in model compounds show good agreement with values obtained from X-ray diffraction (XRD) on bulk V₂O₅. dergipark.org.tr

Reaction Products: Thermodynamic modeling of the synthesis of vanadium oxide films from a precursor correctly predicted the formation of the crystalline V₂O₅ phase under high-oxygen conditions, which was subsequently confirmed by experimental XRD and Raman scattering analysis. bohrium.com

Spectroscopic Properties: DFT calculations have been used to predict the multinuclear NMR chemical shifts (⁵¹V, ¹⁷O, ¹³C) of oxoperoxo vanadium(V) complexes. The calculated shifts showed a satisfactory reproduction of the experimental shifts measured in solution, suggesting the theoretical structures are accurate representations of the molecules in solution. researchgate.net

Catalytic Activity: In studies of V-substituted zeolites, a combined approach using experimental techniques like XRD and FTIR with periodic DFT calculations was employed to determine the nature and location of V(V) species within the zeolite framework, successfully explaining observed catalytic behavior. researchgate.net

This synergy between theory and experiment is essential for advancing the understanding of complex systems like Vanadium(V) 2-ethylhexanoate and its derivatives.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Enhanced Purity and Scalability

The development of new synthetic methodologies for vanadium 2-ethylhexanoate (B8288628) is crucial for improving product purity, yield, and economic viability on an industrial scale. Traditional synthesis methods often involve the reaction of a vanadium source with 2-ethylhexanoic acid. For instance, one documented method involves heating a mixture of ammonium (B1175870) metavanadate, 2-ethylhexanoic acid, and mineral spirits, with the temperature gradually increased to 195°C to remove the water of reaction. Another approach uses vanadium pentoxide, but its direct reaction with 2-ethylhexanoic acid shows a lack of reactivity without the presence of other facilitating agents. google.com

Future research is geared towards overcoming the limitations of current syntheses. Key areas of investigation include:

Microwave-Assisted Synthesis: As demonstrated in the preparation of other vanadium-based precursors, microwave-assisted methods can offer precise control over particle size and structure. rsc.org Applying this to vanadium 2-ethylhexanoate synthesis could lead to a more uniform product and enhanced reactivity for subsequent applications. rsc.org

Alternative Vanadium Sources: Exploring a wider range of vanadium starting materials beyond the conventional pentoxide and metavanadate could unlock more efficient and lower-temperature reaction pathways. rsc.org

Process Optimization: Systematic studies on reaction parameters such as temperature, solvent, and catalyst concentration are essential. As seen in the synthesis of related metal carboxylates, slight adjustments can significantly impact reaction rates and product characteristics. researchgate.net For example, a process for creating mixed metal soaps including vanadium involves the careful control of reactants like an inorganic vanadium compound, an oxidizable metal, an organic monocarboxylic acid, oxygen, and water. google.com

Purification Techniques: Developing advanced purification methods is critical for applications requiring high-purity vanadium 2-ethylhexanoate, such as in electronics or specialized catalysts. Research into scalable purification techniques beyond simple filtration and solvent removal is a necessary step.

A notable synthesis method involves reacting ammonium metavanadate with 2-ethylhexanoic acid in mineral spirits. The process data is summarized below.

| Parameter | Value |

| Ammonium Metavanadate | 69.6 grams (0.589 mole) |

| 2-Ethylhexanoic Acid | 342.0 grams (2.356 moles) |

| Mineral Spirits | 130 grams |

| Initial Temperature | 95°C (held for 1 hour) |

| Final Temperature | 195°C (reached over 3.5 hours) |

| Observation | Water of reaction was removed. |

| Data sourced from PrepChem.com |

Another synthetic approach for a related vanadium-iron 2-ethylhexanoate product is also documented.

| Component | Amount |

| Vanadium Pentoxide | 18 grams (0.196 mole) |

| Iron Powder (97.8%) | 51.1 grams (0.895 mole) |

| 2-Ethylhexanoic Acid | 348.2 grams (2.402 moles) |

| Hexylene Glycol | 30 grams |

| Water | 25 grams |

| Mineral Spirits | 60 grams |

| Reaction Temperature | 70°C (held for 11.5 hours) |

| Data sourced from PrepChem.com |

These methods highlight the need for research into more efficient, scalable, and purer synthetic routes for vanadium 2-ethylhexanoate.

Development of Advanced Catalytic Systems

Vanadium 2-ethylhexanoate is a key component and precursor in the development of advanced catalytic systems. lookchem.comamericanelements.com Vanadium catalysts are noted for their performance in polymerization and oxidation reactions. alfachemic.com Research in this area is focused on rationally designing ligand systems to fine-tune reactivity and exploring new substrates to broaden the compound's catalytic utility.

The reactivity and selectivity of a vanadium catalyst are profoundly influenced by the ligands coordinated to the metal center. kobe-u.ac.jprsc.org The rational design of these ligand systems is a primary avenue for developing next-generation catalysts.

The choice of ligand can affect the electronic properties and coordination environment of the vanadium center, which in turn dictates its catalytic behavior. growingscience.com For example, studies on vanadium complexes with aminotriphenolate ligands have shown them to be highly active for the cycloaddition of CO2 to epoxides. researchgate.net The ligand framework plays a direct role in the catalytic cycle, with phenolate-O atoms acting as nucleophiles. researchgate.net

Similarly, vanadium complexes with Schiff base ligands have been extensively studied for various oxidation reactions. rsc.orggrowingscience.com The presence of specific structural motifs within the ligand, such as azine fragments (C=N-N=C), can enhance selectivity in alkane oxidation. growingscience.com The electronic properties of ligands can be systematically altered, for instance by varying substituents on a phenyl ring in phosphinooxazoline (PHOX) ligands, to tune the catalyst's performance. umsl.edu

Density functional theory (DFT) calculations have become a powerful tool in this field, allowing researchers to predict how different ligands will affect the energy barriers of reaction pathways. For example, DFT studies have shown that the type of ligand influences the energy gap between V³⁺ and V⁴⁺, which is directly related to the formation of phenol (B47542) in benzene (B151609) oxidation. kobe-u.ac.jp This computational approach, combined with experimental synthesis and testing, accelerates the discovery of catalysts with desired properties. Future work will likely involve more complex, multi-dentate, and redox-active "non-innocent" ligands that can actively participate in catalytic transformations and stabilize key intermediates. rsc.org

Vanadium catalysts, including those derived from vanadium 2-ethylhexanoate, are known to be versatile. They are primarily used in the polymerization of olefins and in a wide array of oxidation reactions. lookchem.comacs.org Ongoing research seeks to expand the scope of substrates that can be efficiently transformed using these catalysts.

Current applications include the oxidation of a diverse range of organic molecules such as:

Alkanes

Alkenes

Arenes

Alcohols

Aldehydes

Ketones

Sulfur-containing compounds acs.org

Beyond simple oxidation, vanadium catalysts are effective for more complex transformations like oxidative C-C and C-O bond cleavage, carbon-carbon bond formation, and hydrogenation. americanelements.comacs.org A significant area of research is in the functionalization of C-H bonds, which remains a major challenge in synthetic chemistry. acs.orgnih.gov Vanadium haloperoxidase (VHPO) enzymes, which feature a vanadium cofactor, catalyze the challenging halogenation of strong aromatic C-H bonds, and synthetic models are being developed to mimic this reactivity. acs.orgnih.gov

The exploration of new substrates is closely linked to the development of new ligand systems. A well-designed catalyst can enable reactions with previously unreactive or challenging substrates. For example, vanadium(V) complexes have been shown to catalyze the coupling of various terminal and internal epoxides with carbon dioxide, a reaction of significant industrial interest for producing organic carbonates. researchgate.net Future research will likely focus on expanding the substrate scope to include more complex and functionalized molecules, with a particular emphasis on enantioselective transformations and reactions relevant to green chemistry and sustainable industrial processes. rsc.org

| Catalytic Application | Substrate Class | Transformation |

| Polymerization | Olefins (e.g., ethylene (B1197577), propylene) | Polyolefin production lookchem.comalfachemic.com |

| Oxidation | Alkanes, Alkenes, Alcohols | Production of alcohols, aldehydes, ketones rsc.orgacs.org |

| Oxidation | Benzene | Phenol production alfachemic.comkobe-u.ac.jp |

| Halogenation | Aromatic C-H bonds | C-X bond formation (X = Cl, Br, I) acs.orgnih.gov |

| Cycloaddition | Epoxides, Carbon Dioxide | Organic carbonate synthesis researchgate.net |

Innovative Applications in Advanced Materials Science

Hexanoic acid, 2-ethyl-, vanadium salt serves as a valuable organometallic precursor for the synthesis of advanced materials. americanelements.comrsc.org Its solubility in organic solvents and its ability to decompose cleanly make it an ideal starting material for creating a variety of vanadium-containing materials with tailored properties. americanelements.com

The properties of the final material are intrinsically linked to the chemistry of the precursor used in its synthesis. rsc.org By modifying the precursor, in this case, vanadium 2-ethylhexanoate, or the synthesis conditions, it is possible to control the microstructure, phase, and morphology of the resulting material.

For instance, in the synthesis of vanadium nitride (VN), a material with excellent mechanical and electronic properties, the characteristics of the vanadium precursor are critical. rsc.orgresearchgate.net A novel method using a microwave-assisted precipitation process to prepare a vanadium-based precursor demonstrated that the particle size and structure of the precursor could be adjusted. rsc.org This tailored precursor, with a larger contact area and shorter diffusion paths for nitrogen, led to an enhanced formation of vanadium nitride. rsc.org

This principle applies to a wide range of materials derived from metal 2-ethylhexanoates. rsc.org The decomposition of these precursors can yield oxides, carbides, or nitrides, depending on the atmosphere and temperature. researchgate.net The organic ligands, in this case, 2-ethylhexanoate, can also influence the nucleation and growth of the material, affecting properties like crystallinity and porosity. Future research will focus on creating more complex precursors, perhaps incorporating multiple metals, to synthesize multi-component materials with unique functionalities. For example, vanadium carbides (VCs) are known to significantly improve the mechanical properties of steel and other coatings. elsevierpure.com The ability to precisely control the formation of such phases through precursor design is a key area of materials science research. elsevierpure.com

The unique properties of vanadium and materials derived from vanadium 2-ethylhexanoate make them suitable for integration into several emerging technologies, most notably in energy storage and environmental remediation.

Solar Energy: Vanadium is a key component in Vanadium Redox Flow Batteries (VRFBs), which are promising for large-scale energy storage, particularly for intermittent renewable sources like solar and wind power. gsa-environmental.com VRFBs offer long cycle life and are non-flammable. gsa-environmental.com Research is focused on developing more efficient photoelectrodes for solar-powered VRFBs that can directly convert solar energy into chemical energy stored in the vanadium electrolytes. researchgate.netrsc.org For example, a MoS₂-decorated TiO₂ photoelectrode has been shown to successfully harvest light to charge an all-vanadium solar redox flow battery without any external bias. rsc.org The use of organometallic precursors like vanadium 2-ethylhexanoate could be explored for the synthesis of these advanced photoelectrode materials. americanelements.com